Sodium dithiocarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

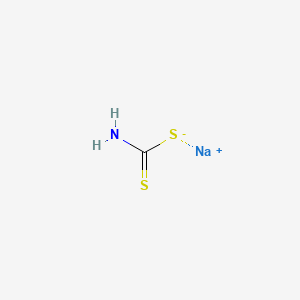

Sodium dithiocarbamate is a useful research compound. Its molecular formula is CH2NNaS2 and its molecular weight is 115.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agricultural Applications

Sodium dithiocarbamate is widely used in agriculture as a pesticide and fungicide. It acts by inhibiting the growth of pests and pathogens, making it an effective agent for crop protection. Its role as a heavy metal chelator also aids in soil remediation, helping to reduce the toxicity of heavy metals in contaminated soils.

Medical Applications

Research has identified this compound's potential as an antimicrobial agent . Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. Additionally, its use in medical imaging as a contrast agent has been explored due to its ability to form stable complexes with imaging agents.

Industrial Applications

In industrial settings, this compound serves multiple roles:

- Vulcanization Accelerator : It is used in rubber manufacturing to enhance the vulcanization process.

- Froth Flotation Agent : In mining, it acts as a collector in the froth flotation process, aiding in the separation of minerals.

- Lubricant Additive : Its properties help improve lubrication performance in various mechanical applications.

Case Study: Agricultural Efficacy

A study conducted on the efficacy of this compound as a fungicide demonstrated significant reductions in fungal populations on treated crops compared to untreated controls. The results are summarized in Table 1.

| Treatment Type | Fungal Population (CFU/g) | Reduction (%) |

|---|---|---|

| Control | 1.5 x 10^6 | - |

| This compound | 3.0 x 10^5 | 80 |

Case Study: Antimicrobial Activity

In a laboratory setting, this compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 0.75 |

Analyse Des Réactions Chimiques

Oxidation Reactions

Sodium diethyldithiocarbamate undergoes oxidation to form thiuram disulfides, a class of compounds with applications in rubber vulcanization and radical trapping:

2NaS2CNEt2+I2→(S2CNEt2)2+2NaI

This reaction proceeds stoichiometrically with iodine in aqueous or alcoholic media, yielding the dimeric disulfide (Et = ethyl) . The disulfide product serves as a precursor for accelerators in rubber processing and spin-trapping agents for nitric oxide detection via EPR spectroscopy .

Alkylation Reactions

The dtc anion acts as a potent nucleophile in alkylation processes. Notable examples include:

Dichloromethane alkylation :

2NaS2CNEt2+CH2Cl2→CH2(S2CNEt2)2+2NaCl

This reaction occurs under reflux conditions in anhydrous methylene chloride, producing bis(dithiocarbamate) derivatives .

Unexpected solvent participation : Reactions in chloroform yield C₄H₈N₂S₂ (via C-Cl bond activation), while acetonitrile forms complexes through N-coordination, demonstrating solvent-dependent reactivity .

Metal Coordination Chemistry

Dithiocarbamates form stable complexes with >60 metals, coordinating through sulfur atoms. Key applications include:

These complexes exhibit varied geometries (tetrahedral, square planar, octahedral) depending on metal oxidation state and reaction conditions .

Decomposition Pathways

Aqueous stability is pH-dependent:

NaS2CNEt2+H2OacidCS2+HN(C2H5)2+NaOH

Decomposition accelerates under acidic conditions, releasing toxic carbon disulfide and diethylamine . Thermal decomposition (>200°C) generates metal sulfides:

Example :

Mn(dtc)2290∘CMnS+volatile byproducts

Propriétés

Numéro CAS |

4384-81-0 |

|---|---|

Formule moléculaire |

CH2NNaS2 |

Poids moléculaire |

115.16 g/mol |

Nom IUPAC |

sodium;carbamodithioate |

InChI |

InChI=1S/CH3NS2.Na/c2-1(3)4;/h(H3,2,3,4);/q;+1/p-1 |

Clé InChI |

GWQWBFBJCRDINE-UHFFFAOYSA-M |

SMILES |

C(=S)(N)[S-].[Na+] |

SMILES canonique |

C(=S)(N)[S-].[Na+] |

Key on ui other cas no. |

4384-81-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.